molecular formula C10H8ClF3N2 B1424859 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole CAS No. 942034-99-3

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole

Cat. No. B1424859
M. Wt: 248.63 g/mol
InChI Key: XWOBZZFDBNGPCI-UHFFFAOYSA-N
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Description

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole is a chemical compound with the molecular formula C10H8ClF3N2. It has a molecular weight of 248.63 g/mol . This compound is a white solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-benzimidazole . The InChI code for this compound is 1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 363.4±42.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.5±3.0 kJ/mol . The flash point is 173.6±27.9 °C . The index of refraction is 1.571 . The molar refractivity is 51.4±0.3 cm3 . The polar surface area is 29 Å2 . The polarizability is 20.4±0.5 10-24 cm3 . The surface tension is 41.8±3.0 dyne/cm . The molar volume is 156.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Benzimidazole derivatives, including those synthesized from 2-Chloromethyl-1H-benzoimidazole, have shown significant antibacterial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria. (Zimam, 2014)

Fungicidal Applications

  • Some derivatives of 2-Chloromethyl-1H-benzoimidazole were found to have potent fungicidal properties, surpassing even commercially used fungicides in efficacy. (Mishra et al., 1993)

Antifungal Activity

  • Novel 1H-benzoimidazole derivatives synthesized from 2-Chloromethyl-1H-benzoimidazole showed exceptional antifungal activity against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. (Zhou et al., 2013)

Phosphorescence in Light-Emitting Devices

  • Certain complexes derived from benzoimidazole, synthesized using 2-Chloromethyl-1H-benzoimidazole, were highly phosphorescent and used in light-emitting devices with varied emission colors. (Huang et al., 2004)

Structural and Biological Studies

  • Comprehensive structural, spectral, and biological studies on derivatives of 2-Chloromethyl-1H-benzoimidazole have been conducted, revealing significant insights into their physicochemical properties and potential biological applications. (El Foujji et al., 2021)

Antihypertensive Activity

  • Some derivatives of 2-Chloromethyl-1H-benzoimidazole were synthesized and tested for antihypertensive activity, demonstrating promising results in lowering blood pressure. (Sharma et al., 2010)

Antimicrobial and Antifungal Properties

  • A series of novel benzimidazole derivatives were synthesized from 2-Chloromethyl-1H-benzimidazole and showed significant antimicrobial and antifungal activities against various human pathogenic microorganisms. (Krishnanjaneyulu et al., 2014)

Safety And Hazards

The safety information for this compound includes a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBZZFDBNGPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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